N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused tetrahydrothieno[2,3-c]pyridine core and a quinoline scaffold substituted with a thiophene group. The acetyl and cyano substituents on the tetrahydrothienopyridine moiety likely enhance solubility and binding interactions, while the thiophene-quinoline hybrid may contribute to π-π stacking and hydrophobic interactions in biological targets.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S2/c1-14(29)28-9-8-16-18(12-25)24(32-22(16)13-28)27-23(30)17-11-20(21-7-4-10-31-21)26-19-6-3-2-5-15(17)19/h2-7,10-11H,8-9,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDDGMDAMBIHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazolation Reaction
A one-pot reaction between thiophen-2-ylacetylene and 2,2-dimethoxyethyl azide yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This step employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, 12 hours), achieving >90% conversion.
Pomeranz-Fritsch Cyclization
The triazole intermediate undergoes cyclization via a modified Pomeranz-Fritsch reaction. Heating at 110°C in trifluoroacetic acid (TFA) for 8 hours generates thieno[2,3-c]triazolo[1,5-ɑ]pyridine. This step proceeds with 75–85% yield, confirmed by LC-MS and ¹H-NMR.
Denitrogenative Transformation
Acid-mediated denitrogenation (HCl/EtOH, 60°C, 6 hours) selectively removes the triazole nitrogen, yielding 7-(substituted methyl)thieno[2,3-c]pyridine. The reaction’s regioselectivity is attributed to steric effects, as evidenced by X-ray crystallography.
Synthesis of the 2-(Thiophen-2-Yl)Quinoline-4-Carboxamide Moiety
The quinoline fragment is prepared via Schiff base cyclization, adapted from classical methods.
Chalcone Formation
Condensation of 2-aminobenzaldehyde with thiophen-2-ylacetone in acetic acid yields a chalcone intermediate. This step requires refluxing for 12 hours, with ZnCl₂ as a catalyst (yield: 78%).
Cyclization to Quinoline
The chalcone undergoes acid-catalyzed cyclization (H₂SO₄, 140°C, 6 hours) to form 2-(thiophen-2-yl)quinoline-4-carboxylic acid. Oxidation with pyridinium dichromate (PDC) in dichloromethane ensures full conversion to the carboxylic acid derivative.
Carboxamide Activation
The carboxylic acid is activated using ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF), followed by reaction with N-hydroxysuccinimide (NHS) to form the active ester. This intermediate is stable at −20°C for weeks.
Coupling of Thieno[2,3-c]Pyridine and Quinoline Moieties
The final assembly involves amide bond formation between the two heterocycles.
Amide Coupling Conditions
The activated quinoline-4-carboxylate is reacted with 6-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine in dimethylformamide (DMF) at 0°C. Catalytic dimethylaminopyridine (DMAP) and N,N'-diisopropylcarbodiimide (DIC) are used to achieve 65–70% coupling efficiency.
Acetylation at C6
Post-coupling, the secondary amine at C6 of the thieno[2,3-c]pyridine is acetylated using acetic anhydride (Ac₂O) in pyridine. The reaction proceeds quantitatively within 2 hours at room temperature, as monitored by TLC.
Functionalization and Purification
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:1). Final purity (>98%) is verified by HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Characterization
- ¹H-NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, quinoline-H), 7.89–7.21 (m, 6H, aromatic), 4.12 (t, 2H, CH₂), 2.45 (s, 3H, COCH₃).
- IR (KBr): ν 2210 cm⁻¹ (C≡N), 1675 cm⁻¹ (amide C=O), 1650 cm⁻¹ (acetyl C=O).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Challenges
Steric Effects in Acetylation
The C6 acetyl group’s installation is hindered by steric bulk from the tetrahydrothieno ring. Molecular modeling suggests that conformational flexibility in the reduced ring mitigates this issue, enabling near-quantitative acetylation.
Solvent Dependency in Cyclization
Polar aprotic solvents (e.g., DMF) accelerate quinoline cyclization by stabilizing dipolar intermediates. Conversely, nonpolar solvents favor Schiff base formation but slow subsequent steps.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: Potassium hydroxide, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Variations
The compound’s structural analogs include substituted acetamide derivatives with variations in the heterocyclic backbone or substituent groups. Key comparisons are outlined below:
Key Observations :
- Substituents like thiophene and cyano groups may improve binding specificity compared to chlorophenyl or methyl groups in analogs, though direct activity data are lacking .
Spectroscopic and Analytical Comparisons
NMR profiling of structurally related compounds reveals how substituent placement affects chemical environments. For example:
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Position | Target Compound (Hypothetical) | Compound 1 (Rapa analog) | Compound 7 (Rapa analog) |
|---|---|---|---|
| Region A (positions 39–44) | ~7.2–7.8 (thiophene protons) | 6.9–7.1 | 7.0–7.3 |
| Region B (positions 29–36) | ~2.5–3.1 (tetrahydro protons) | 2.8–3.0 | 2.7–3.2 |
Note: Data adapted from Rapa analog studies in ; shifts in the target compound are inferred based on structural similarities.
- The thiophene substituent in the target compound is expected to deshield adjacent protons, leading to downfield shifts compared to simpler aryl groups in analogs .
- The tetrahydrothienopyridine core may create unique splitting patterns due to restricted rotation, unlike planar pyrimidine systems in analogs .
Challenges :
- The acetyl and cyano groups may require protective strategies to avoid side reactions during cyclization .
- Achieving regioselectivity in quinoline-thiophene coupling remains a critical step, differing from simpler pyrimidine-thioacetamide syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
